molecular formula C9H6N2O2 B3352597 8-Aminoquinoline-5,6-dione CAS No. 49797-49-1

8-Aminoquinoline-5,6-dione

Cat. No.: B3352597
CAS No.: 49797-49-1
M. Wt: 174.16 g/mol
InChI Key: WIPMQCOMGHCENO-UHFFFAOYSA-N
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Description

8-Aminoquinoline-5,6-dione is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 8th position and a quinoline ring system with dione functionalities at the 5th and 6th positions. Quinoline derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoquinoline-5,6-dione typically involves the nitration of quinoline to produce a mixture of nitro derivatives, which are then separated. The 8-nitro derivative is reduced using tin powder in the presence of hydrochloric acid to yield the amino derivative. Another method involves the amination of 8-chloroquinoline .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing efficient separation techniques to isolate the desired product. The use of catalytic hydrogenation and other advanced reduction methods can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinoline-5,6-dione derivatives.

    Reduction: The compound can be reduced to form various aminoquinoline derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin powder and hydrochloric acid are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Quinoline-5,6-dione derivatives.

    Reduction: Various aminoquinoline derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

8-Aminoquinoline-5,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Aminoquinoline-5,6-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

8-aminoquinoline-5,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c10-6-4-7(12)9(13)5-2-1-3-11-8(5)6/h1-4H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPMQCOMGHCENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CC(=O)C2=O)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299444
Record name 8-aminoquinoline-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49797-49-1
Record name MLS002920059
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130785
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-aminoquinoline-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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